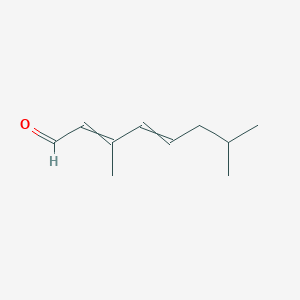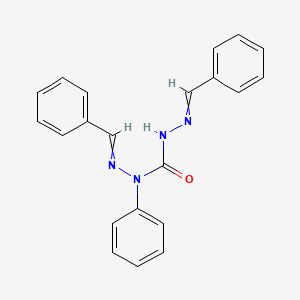
N',2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two benzylidene groups and a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide typically involves the reaction of phenylhydrazine with benzaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrazone derivatives, which can further undergo various chemical transformations. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide can be compared with other similar compounds, such as:
N’-Phenyl pyridylcarbohydrazides: These compounds have similar structural features and are known for their broad-spectrum antifungal activity.
Biphenyl-4-carbohydrazide derivatives:
The uniqueness of N’,2-Dibenzylidene-N-phenylhydrazine-1-carbohydrazide lies in its specific structural arrangement and the resulting chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
121649-21-6 |
|---|---|
Fórmula molecular |
C21H18N4O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,3-bis(benzylideneamino)-1-phenylurea |
InChI |
InChI=1S/C21H18N4O/c26-21(24-22-16-18-10-4-1-5-11-18)25(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17H,(H,24,26) |
Clave InChI |
GHGOTLFQXFCZHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)N(C2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



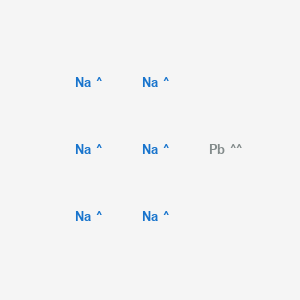


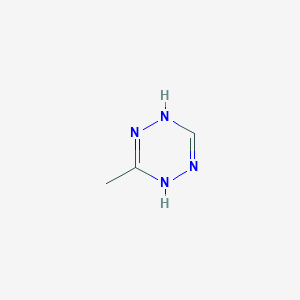
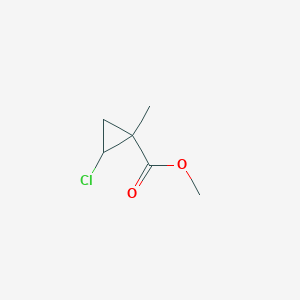

![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)
